N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative characterized by three methoxy-substituted aromatic groups. Its structure comprises:
- A propanamide backbone linked to a 4-methoxyphenyl group.
- A 2-methoxy-2-(3-methoxyphenyl)ethyl side chain, introducing steric and electronic complexity.
This compound shares structural motifs with bioactive amides reported in natural products and synthetic derivatives, particularly those targeting inflammation, cancer, and oxidative stress .
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-23-17-10-7-15(8-11-17)9-12-20(22)21-14-19(25-3)16-5-4-6-18(13-16)24-2/h4-8,10-11,13,19H,9,12,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKRPNYEUKFVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxyphenylacetic acid with 3-methoxybenzyl chloride, followed by amidation with 4-methoxyphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-substituted propanamides with methoxy or hydroxy aromatic substituents. Key structural analogs include:
Key Structural Differences :
- Methoxy vs. Hydroxy Groups : Hydroxy substituents (e.g., in compound N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide ) enhance hydrogen bonding and polarity, improving solubility but reducing metabolic stability compared to methoxy groups .
Anti-Inflammatory Activity
- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide: IC50 < 17.21 µM via NO inhibition, outperforming quercetin .
- Target Compound : Methoxy groups may reduce anti-inflammatory efficacy compared to hydroxy analogs due to weaker hydrogen bonding with inflammatory targets (e.g., COX-2) .
Antioxidant Activity
- 3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide: DPPH radical scavenging activity 1.4× ascorbic acid, attributed to the hydrazide moiety and conjugated π-system .
- Target Compound: The absence of a hydrazide or phenolic group likely limits its antioxidant capacity compared to this analog.
Anticancer Activity
- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone: Selective cytotoxicity against glioblastoma U-87 (MTT assay) via triazole-thione-mediated apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
